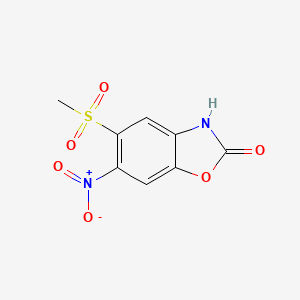

5-Mesyl-6-nitrobenzoxazol-2(3H)-one

Description

Contextualization within the Benzoxazolone Chemical Class

The benzoxazolone nucleus is recognized as a "privileged scaffold" in the field of medicinal chemistry. nih.gov This is due to its presence in a wide array of pharmacologically active compounds. Benzoxazole (B165842) and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.net

The versatility of the benzoxazolone core stems from its distinct physicochemical characteristics. It offers a framework that can be readily modified at various positions, allowing for the fine-tuning of its biological and pharmacokinetic properties. nih.gov Researchers have synthesized numerous derivatives by substituting different functional groups onto the benzoxazolone ring system to explore and optimize their therapeutic potential. nih.govresearchgate.net These derivatives have been investigated for their interactions with various biological targets, such as enzymes and receptors. nih.gov For instance, certain substituted benzoxazolone derivatives have been found to be potent inhibitors of enzymes like DNA gyrase, which is crucial for bacterial survival. nih.gov

Strategic Significance of Mesyl and Nitro Substituents in Heterocyclic Medicinal Chemistry

The strategic placement of mesyl and nitro groups on the benzoxazolone scaffold is a key aspect of the molecular design of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one. These functional groups are known to significantly influence the electronic properties and reactivity of heterocyclic compounds, which in turn can modulate their biological activity.

The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence on an aromatic ring system is known to facilitate nucleophilic substitution reactions by reducing the electron density of the ring. nih.gov This property is often exploited in the synthesis of complex molecules. From a pharmacological perspective, nitro-containing heterocyclic compounds have been extensively studied and are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiparasitic effects. nih.govnih.govnih.gov The biological activity of some nitro compounds is attributed to their ability to be bio-reduced within cells to form reactive nitrogen species, which can then exert a therapeutic effect. nih.govnih.gov The introduction of a nitro group can also enhance the charge transfer properties of a molecule, which is a desirable characteristic for certain applications. nih.gov

The combination of both a mesyl and a nitro group on the benzoxazolone ring suggests a molecule with unique electronic and chemical properties, potentially leading to novel biological activities.

Current Research Landscape and Academic Trajectories for this compound

While the benzoxazolone class of compounds is widely studied, specific research focusing exclusively on this compound is limited in the public domain. The compound is listed in chemical databases, but detailed studies on its synthesis, characterization, and biological evaluation are not extensively published. uni.lu

However, based on the known chemistry of related compounds, some academic and research trajectories can be inferred. A patent for "5-halo-6-nitro-2-substituted benzoxazole compounds" suggests that molecules with a similar substitution pattern are considered valuable intermediates in the synthesis of other industrial and pharmaceutical compounds. google.com The synthesis of such compounds often involves multi-step processes that include nitration and other functional group interconversions on the benzoxazole core. google.com

Given the established biological activities of nitro-substituted benzoxazoles and other nitro-heterocyclic compounds, a primary research trajectory for this compound would be the investigation of its potential as an antimicrobial agent. researchgate.netnih.govresearchgate.net Studies would likely involve screening the compound against a panel of pathogenic bacteria and fungi.

Another avenue of research could be the exploration of its anticancer properties. Many heterocyclic compounds, including benzoxazole derivatives, have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov The electron-withdrawing nature of the mesyl and nitro groups could enhance the interaction of the molecule with biological targets relevant to cancer progression.

Furthermore, the compound could be utilized as a key intermediate for the synthesis of a library of more complex molecules. The nitro group can be reduced to an amino group, which can then be further functionalized, providing a route to a diverse range of novel benzoxazolone derivatives with potentially unique pharmacological profiles. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-6-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6S/c1-17(14,15)7-2-4-6(16-8(11)9-4)3-5(7)10(12)13/h2-3H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPGNRJNZBDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C2C(=C1)NC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185638 | |

| Record name | 5-Mesyl-6-nitrobenzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31770-95-3 | |

| Record name | 5-(Methylsulfonyl)-6-nitro-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31770-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mesyl-6-nitrobenzoxazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031770953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mesyl-6-nitrobenzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-mesyl-6-nitrobenzoxazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-MESYL-6-NITROBENZOXAZOL-2(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVS5RED5CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Applications and Molecular Interactions of 5 Mesyl 6 Nitrobenzoxazol 2 3h One Derivatives

The Benzoxazolone Scaffold as a "Privileged Structure" in Drug Design

The 2(3H)-benzoxazolone ring system is widely regarded by medicinal chemists as a "privileged scaffold". nih.govresearchgate.net This term, introduced in the late 1980s, describes molecular frameworks that can provide ligands for multiple, diverse biological targets through the strategic modification of functional groups. bas.bgresearchgate.net The benzoxazolone heterocycle's versatility and its presence in numerous compounds with a broad spectrum of therapeutic applications, from anti-inflammatory to antipsychotic agents, solidify its status as a privileged structure. nih.govresearchgate.net

This scaffold is a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. Its structural characteristics allow it to interact with various biopolymers, which is a key reason for its diverse pharmacological potential. The ability to readily functionalize or incorporate the benzoxazolone scaffold into more complex structures provides a robust pathway for developing new bioactive compounds. researchgate.net Examples of privileged structures include various bicyclic 6-6 compounds like quinazolines and chromones, as well as fused 5-6 ring systems such as indoles and the 2-benzoxazolones. bas.bgresearchgate.net The high number of successful biological activities associated with this template makes it a deserving recipient of the "privileged scaffold" title in medicinal chemistry. nih.govresearchgate.net

A fundamental reason for the success of the benzoxazolone scaffold in drug design is its role as a bioisostere. ucl.ac.be Bioisosterism is a strategy in medicinal chemistry where atoms or functional groups in a lead compound are replaced with other groups that have similar physical or chemical properties, with the goal of creating a new compound with improved pharmacological properties. ucl.ac.benih.govdrughunter.com The 2(3H)-benzoxazolone heterocycle and its surrogates, like 2(3H)-benzothiazolinone, are noted for their capacity to mimic a phenol (B47542) or catechol moiety within a more metabolically stable template. nih.govresearchgate.netucl.ac.be

The benzoxazolone ring and pyrocatechol (B87986) share similarities in their pKa values, electronic charge distribution, and chemical reactivity. nih.govucl.ac.be This mimicry allows benzoxazolone-based compounds to interact with biological targets that would typically bind phenols or catechols. ucl.ac.be However, replacing these often metabolically vulnerable moieties with the benzoxazolone scaffold can overcome issues of poor pharmacokinetic characteristics or chemical instability. ucl.ac.be This strategic substitution can also lead to significant changes in receptor affinity, selectivity, and the agonist-antagonist character of the drug candidate. ucl.ac.be Therefore, the principle of bioisosteric replacement is a key tool for optimizing lead compounds in the drug discovery process. ucl.ac.beresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drug candidates. For benzoxazolone derivatives, SAR studies have revealed key insights. The fused heterocyclic nucleus is considered essential for their antimicrobial activity. esisresearch.org

Modifications at various positions on the benzoxazolone ring significantly influence the compound's pharmacological profile. For instance, in the context of antimicrobial activity, the introduction of electron-withdrawing groups, such as a nitro or chloro group, at the 5-position of the benzazole ring has been shown to increase the antifungal potency against Candida albicans. esisresearch.org Similarly, the presence of electron-withdrawing groups has been noted to increase activity in other contexts. researchgate.net

In the development of anti-inflammatory and analgesic agents, substitutions at the C-6 position have proven effective. Specifically, compounds with a 6-(4-chlorobenzoyl) group on the benzoxazolone ring showed promising results. nih.gov The synthesis of various 4-azabenzoxazole analogues as histamine (B1213489) H3 antagonists demonstrated that introducing substituted phenyl or pyridyl groups at the 6-position of the core structure resulted in compounds with good antagonist activity. nih.gov These studies underscore the importance of systematic structural modifications to the benzoxazolone scaffold to optimize its therapeutic potential across different disease areas. nih.govnih.govnih.gov

In Vitro and In Vivo Biological Profiling of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one Analogues

Analogues of this compound, which fall under the broader class of substituted benzoxazolones, have been extensively evaluated for a range of biological activities. These investigations have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory effects. ontosight.ai The specific substitutions on the benzoxazolone core are critical in determining the potency and selectivity of these biological actions.

Benzoxazolone derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netmdpi.com Studies have shown that the nature and position of substituents on the benzoxazole (B165842) ring are crucial for the antimicrobial effect. esisresearch.org

For example, some benzoxazole derivatives were tested for their in vitro activity against standard bacterial and fungal strains and numerous clinical isolates. nih.govnih.gov In one study, two benzoxazole compounds showed considerable growth inhibition against all standard strains. nih.govnih.gov The most susceptible organisms were Staphylococcus aureus isolates, with MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) values of 25 and 50 µg/mL for the two compounds, respectively. nih.gov Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa were found to be more resistant. nih.gov Other research has also highlighted that the benzothiazole (B30560) ring system, a related scaffold, enhances activity against S. aureus, while electron-withdrawing groups at position 5 of the benzazole ring increase potency against C. albicans. esisresearch.org In a separate study, a series of newly synthesized benzoxazole derivatives showed promising antifungal activity against several phytopathogenic fungi, with one compound achieving a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com

| Compound | Microorganism | Activity (MIC90 in µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole Compound II | Staphylococcus aureus | 50 | nih.gov |

| Benzoxazole Compound III | Staphylococcus aureus | 25 | nih.gov |

| Benzoxazole Compounds II & III | Gram-negative bacteria | 200 | nih.gov |

The anticancer potential of benzoxazolone derivatives has been a significant area of research, with numerous studies demonstrating their cytotoxic effects against various human tumor cell lines. nih.govresearchgate.netnih.gov These compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. nih.goveurekaselect.com

For example, two novel N-substituted benzoxazolone derivatives were evaluated for their cytotoxicity in the MCF-7 breast cancer cell line. nih.gov The compounds were effective in reducing cell viability, and immunohistochemical staining showed a significant increase in the levels of pro-apoptotic proteins like Fas L and caspase-3 after treatment. nih.gov In another study, a series of benzoxazole-based amides and sulfonamides were synthesized and tested as dual antagonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). nih.gov The most cytotoxic compound, identified as 3f, showed high potency in colorectal cancer cell lines HT-29 and HCT116 and was found to induce caspase activation and cell-cycle arrest. nih.gov Furthermore, replacing the B-ring of the potent natural tubulin inhibitor combretastatin (B1194345) A-4 with a benzoxazolone scaffold led to analogues with enhanced cytotoxicity against several human cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov

| Compound Class/Number | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-substituted benzoxazolone (Compound 1) | MCF-7 (Breast Cancer) | Effective at 100µM | nih.gov |

| N-substituted benzoxazolone (Compound 2) | MCF-7 (Breast Cancer) | Effective at 50µM | nih.gov |

| Benzoxazole-based amide (Compound 3f) | HT-29 (Colorectal Cancer) | Potent Cytotoxicity (Specific IC50 not stated) | nih.gov |

| Benzoxazole-based amide (Compound 3f) | HCT116 (Colorectal Cancer) | Potent Cytotoxicity (Specific IC50 not stated) | nih.gov |

| Benzoxazolone-based tubulin inhibitor (Compound 15) | Various Human Cancer Cell Lines | 0.19 to 0.73 µM | nih.gov |

Derivatives of the benzoxazolone scaffold have been widely investigated for their anti-inflammatory and analgesic properties. nih.govnih.govnih.gov These compounds have been shown to target key mediators in the inflammatory process.

In one study, a series of benzoxazolone derivatives were synthesized and evaluated as inhibitors of Myeloid differentiation protein 2 (MD2), which is a key protein in the inflammatory pathway involving Toll-like receptor 4 (TLR4). nih.gov Several compounds demonstrated significant anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6, with the most active compounds showing IC50 values as low as 5.09 µM. nih.gov The most potent compound from this series was found to bind directly to the MD2 protein. nih.gov Another study involving sixteen different (2-benzoxazolone-3-yl)acetic acid derivatives identified several compounds with potent anti-nociceptive and good anti-inflammatory activity in animal models. nih.gov The research highlighted that specific substitutions on the benzoxazolone ring were key to these activities. nih.gov Furthermore, some pivalate-based compounds have been assessed for their ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, a key player in the production of inflammatory leukotrienes, with an IC50 value calculated at 105 μg/mL. nih.gov

| Compound Number | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3c | IL-6 Inhibition | 10.14 µM | nih.gov |

| Compound 3d | IL-6 Inhibition | 5.43 µM | nih.gov |

| Compound 3g | IL-6 Inhibition | 5.09 µM | nih.gov |

| Pivalate-based Michael compound (MAK01) | 5-Lipoxygenase (5-LOX) Inhibition | 105 µg/mL | nih.gov |

Neurological Activities: Anticonvulsant and Neuroprotective Research

Derivatives of the benzoxazolone and structurally related benzothiazole core have demonstrated significant potential in the treatment of neurological disorders, including epilepsy. Research has shown that certain hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone possess potent anticonvulsant activity. researchgate.net In preclinical models, such as the pentylenetetrazole-induced seizure test, several of these derivatives were found to be more active than the established antiepileptic drug phenytoin. researchgate.net

Similarly, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were synthesized and evaluated for their anticonvulsant properties. mdpi.com Many of these compounds exhibited activity in the maximal electroshock seizure (MES) model, with one of the most promising compounds showing a potent effect against both MES and subcutaneous pentylenetetrazole (scPTZ)-induced seizures. mdpi.com The mechanism of action for some of these compounds is thought to involve an increase in the brain's levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). mdpi.com

Beyond anticonvulsant effects, related nitro-substituted heterocyclic compounds have been investigated for their neuroprotective properties. A study on a 6-nitrobenzo[d]thiazol-2-amine derivative in a zebrafish model of epilepsy revealed significant anti-inflammatory, antioxidant, and neuroprotective effects. ijrrjournal.com This compound was shown to reduce neurodegenerative markers and improve motor coordination, suggesting a therapeutic potential in mitigating the neuronal damage associated with epileptic conditions. ijrrjournal.com While direct studies on this compound are limited, the documented anticonvulsant and neuroprotective activities of structurally similar compounds underscore the potential of this chemical class in neurology. globalresearchonline.netresearchgate.netmdpi.comijrrjournal.com

Enzyme Inhibition Profiles: Target-Specific Modulations

The benzoxazolone scaffold has been identified as a key pharmacophore for the development of various enzyme inhibitors, implicating it in the potential treatment of a range of diseases. nih.gov

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, and research has explored the potential of benzoxazolone-related structures in this area. While direct studies on this compound are not prevalent, investigations into related heterocyclic systems provide valuable insights. For instance, a series of N-benzylpiperidines with an isoxazole-containing tricycle, a related heterocyclic system, have demonstrated potent in vitro inhibition of acetylcholinesterase (AChE). nih.gov One compound from this series, designated CP-118,954, was a highly potent and selective AChE inhibitor with an IC50 value of 0.33 nM and showed a favorable safety profile in preclinical studies. nih.gov

Furthermore, derivatives of benzothiazolone, a sulfur analog of benzoxazolone, have also been evaluated for their cholinesterase inhibitory activity. These studies contribute to the understanding of how the core benzoxazolone/benzothiazolone structure can be modified to achieve potent and selective inhibition of cholinesterases.

The inhibitory activity of benzoxazolone derivatives extends beyond cholinesterases to other enzymes implicated in various diseases.

Monoamine Oxidase (MAO) Inhibition: Derivatives of benzoxazole and the related 2,1-benzisoxazole have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov For example, indole-substituted benzothiazoles and benzoxazoles have been designed as selective and reversible MAO-B inhibitors. nih.gov One such compound, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole, was a potent MAO-B inhibitor with an IC50 value of 28 nM and showed no significant inhibition of MAO-A. nih.gov Similarly, certain 2,1-benzisoxazole derivatives have been shown to be specific inhibitors of MAO-B. nih.gov

Kinase Inhibition: The benzoxazole scaffold has also been utilized in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov A series of novel benzoxazole derivatives were designed and evaluated as potential VEGFR-2 inhibitors. nih.gov One of the most potent compounds from this series demonstrated significant VEGFR-2 inhibitory activity with an IC50 of 97.38 nM and induced apoptosis in cancer cell lines. nih.gov This highlights the potential of the benzoxazolone core in the development of targeted cancer therapies.

Receptor Binding Affinity and Selectivity Investigations

The interaction of benzoxazolone derivatives with various neurotransmitter receptors is a key area of research for developing treatments for central nervous system disorders.

Alterations in dopamine (B1211576) and serotonin (B10506) neurotransmission are implicated in a variety of psychiatric and neurological disorders. researchgate.net The benzoxazolone scaffold has been incorporated into ligands targeting dopamine and serotonin receptors. While specific data for this compound is not available, studies on related structures provide insights into potential interactions. For example, some benzoxazolone and benzothiazolone derivatives have been shown to have negligible affinity for dopamine D2 and serotonin 5-HT2 receptors, suggesting that the core structure can be modified to achieve selectivity for other targets. globalresearchonline.net The modulation of dopaminergic and serotonergic pathways is complex, with different receptor subtypes often mediating opposing effects. researchgate.net The development of selective ligands is therefore crucial for therapeutic applications.

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, have emerged as important targets for the development of therapeutics for a range of conditions, including neurological disorders and cancer. researchgate.net The benzoxazolone and benzothiazolone nuclei have been identified as privileged scaffolds for the design of potent and selective sigma-1 receptor ligands. globalresearchonline.net

In a study evaluating a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives, several compounds displayed a high affinity and selectivity for sigma-1 binding sites over sigma-2 sites. globalresearchonline.net For instance, a 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one derivative showed a high affinity for the sigma-1 receptor with a Ki value of 8.5 nM and was 58-fold more selective for the sigma-1 receptor over the sigma-2 receptor. globalresearchonline.net The structurally similar benzothiazolone derivatives exhibited even higher affinity and selectivity. globalresearchonline.net These findings suggest that the benzoxazolone core is a promising template for the development of selective sigma-1 receptor ligands, which have potential applications in the treatment of various central nervous system disorders. globalresearchonline.net

Interactive Data Table: Sigma Receptor Binding Affinities of Benzoxazolone and Benzothiazolone Derivatives

Below is an interactive table summarizing the binding affinities (Ki) of selected benzoxazolone and benzothiazolone derivatives for sigma-1 and sigma-2 receptors.

| Compound Name | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |

| 3-(1-Piperidinoethyl)-6-propylbenzothiazolin-2-one | 0.6 | 17.4 | 29 |

| 3-(1-Piperidinopropyl)-6-propanoylbenzothiazolin-2-one | 2.3 | 200 | 87 |

| 3-(1-Piperidinopropyl)-6-propanoylbenzoxazolin-2-one | 8.5 | 493 | 58 |

Therapeutic Exploration in Complex Biological Systems (e.g., Alzheimer's Disease, Circadian Rhythm Regulation)

Alzheimer's Disease:

Benzoxazolone and its related structures, benzothiazolone and benzoxazole, have been explored as multi-target agents against Alzheimer's disease (AD). nih.gov Research has focused on their ability to inhibit key enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The inhibition of these cholinesterase enzymes is a primary strategy for managing AD symptoms. nih.govmdpi.com

In one study, a series of benzoxazolone and benzothiazolone derivatives were synthesized and evaluated for their potential to act as multifunctional agents against AD. nih.gov The investigation included testing for cholinesterase inhibition, antioxidant activity, anti-inflammatory effects, and the ability to inhibit amyloid-β (Aβ) aggregation. nih.gov Notably, certain benzothiazolone derivatives emerged as promising candidates for further investigation against AD. nih.gov The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, has also been employed to create novel benzoxazole-based analogues for the treatment of Alzheimer's. nih.gov

Circadian Rhythm Regulation:

Recent in silico studies have highlighted the potential of benzoxazolone derivatives in modulating the circadian clock. chronobiologyinmedicine.orgresearchgate.net The structural similarity of the 2(3H)-benzoxazolone scaffold to melatonin (B1676174) and the non-steroidal anti-inflammatory drug indomethacin (B1671933) makes it a promising candidate for drug design in this area. chronobiologyinmedicine.orgresearchgate.net Molecular docking and dynamics simulations have been used to evaluate the impact of 5-substituted benzoxazolone derivatives on core clock proteins like CLOCK, BMAL1, PER, and CRY. chronobiologyinmedicine.org

These computational analyses suggest that certain derivatives, particularly 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone, exhibit high binding affinities for clock proteins, even surpassing those of melatonin. chronobiologyinmedicine.orgresearchgate.net The findings point towards a potential regulatory effect on CRY proteins, which play a crucial role in both circadian rhythm and pain modulation. chronobiologyinmedicine.orgresearchgate.net This suggests that benzoxazolone derivatives could offer a dual function: analgesic activity and regulation of the circadian rhythm. chronobiologyinmedicine.orgresearchgate.net However, it is important to note that the direct interaction of these derivatives with core clock proteins has not yet been documented, and their influence may be linked to their anti-inflammatory properties, as inflammation is known to affect the circadian system. chronobiologyinmedicine.org

Mechanistic Elucidation of Biological Actions

The benzoxazolone ring is a key component in the synthesis and development of pharmaceuticals with a wide range of biological activities. nih.govresearchgate.net Understanding the mechanisms through which these derivatives exert their effects is crucial for the development of new therapeutic agents.

Molecular Target Identification and Validation

The identification of specific molecular targets is a fundamental step in understanding the pharmacological action of benzoxazolone derivatives. Research has shown that these compounds can interact with a variety of biological targets, including enzymes and receptors. ontosight.ai For instance, in the context of Alzheimer's disease, acetylcholinesterase and butyrylcholinesterase are key molecular targets for benzoxazolone-based inhibitors. nih.govmdpi.com

In other therapeutic areas, benzoxazolone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a crucial target for antiretroviral therapy. nih.gov Virtual screening and subsequent in vitro evaluation of a library of chemical compounds led to the discovery of benzoxazolinone-containing molecules with inhibitory properties against NC. nih.gov Further studies on analogues helped to delineate the structure-activity relationships, showing that the anti-NC activity could be modulated by adding specific substituents to the benzoxazolinone scaffold. nih.gov

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions provides detailed insights into how benzoxazolone derivatives bind to their molecular targets. Molecular docking and dynamics simulations are powerful tools used for this purpose. chronobiologyinmedicine.orgnih.gov These computational methods can predict binding affinities and visualize the interactions between the ligand and the amino acid residues of the protein's active site. researchgate.netresearchgate.net

In the study of benzoxazolone derivatives and circadian clock proteins, molecular docking revealed that derivatives like 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone had notable binding energies on clock genes. chronobiologyinmedicine.orgresearchgate.net The interactions were maintained throughout the simulations, suggesting stable complex formation. chronobiologyinmedicine.org Similarly, molecular docking studies of benzothiazolone derivatives with AChE and BChE have been performed to understand the basis of their inhibitory activity. nih.gov

These analyses often reveal the types of interactions involved, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov For example, in the study of benzoxazole derivatives as potential mTOR inhibitors for breast cancer therapy, molecular dynamics simulations confirmed the stability of the lead compounds in the active site of the target protein. researchgate.net

Cellular Pathway Modulation by Benzoxazolone Derivatives

Benzoxazolone derivatives can exert their biological effects by modulating various cellular pathways. For example, a benzoxazole derivative known as K313 has been shown to induce cell cycle arrest and apoptosis in human B-cell leukemia and lymphoma cells. nih.gov This compound was found to suppress the mTOR/p70S6K pathway, a critical signaling pathway involved in cell growth and proliferation. nih.gov The study also revealed that K313 could mediate strong autophagy inhibition, suggesting its potential as an anticancer drug or an autophagy blocker. nih.gov

In the context of Alzheimer's disease, the therapeutic potential of benzoxazolone derivatives is linked to their ability to interfere with multiple pathological pathways, including cholinergic neurotransmission, oxidative stress, and neuroinflammation. nih.gov By inhibiting cholinesterases, they can restore acetylcholine (B1216132) levels, and their antioxidant properties can mitigate oxidative damage. nih.gov The anti-inflammatory effects of these compounds may also play a role in reducing the neuroinflammation associated with AD. nih.gov

Computational Chemistry and in Silico Modeling for 5 Mesyl 6 Nitrobenzoxazol 2 3h One Research

Quantum Chemical Methodologies for Understanding Reactivity and Electronic Structure

Quantum chemical methods are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For 5-Mesyl-6-nitrobenzoxazol-2(3H)-one, techniques like Density Functional Theory (DFT) can be employed to calculate a variety of molecular descriptors. These calculations provide insights into the molecule's stability, electronic distribution, and reactive sites.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability. |

| Dipole Moment | - | Influences solubility and binding interactions. |

| Electrostatic Potential | - | Maps charge distribution, identifying electrophilic and nucleophilic sites. |

Note: This table is illustrative. Specific values would require dedicated DFT calculations.

Molecular Docking Simulations for Predictive Ligand-Receptor Binding

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. pensoft.netjocpr.com This technique is instrumental in virtual screening and in understanding the molecular basis of a ligand's biological activity. For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The benzoxazolone scaffold is known to interact with a variety of enzymes and receptors.

The process involves scoring functions that estimate the binding affinity, typically expressed in kcal/mol. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have been used to identify potential inhibitors of enzymes involved in oxidative stress by analyzing their binding energies and interactions with active site residues. pensoft.net Similarly, for this compound, docking could reveal key hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues, guiding the design of more potent analogs. pensoft.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

For a complex of this compound with a target protein, an MD simulation would track the movements of every atom over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's pose. Lower RMSD values suggest greater stability. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key interactions throughout the simulation.

These simulations provide a more realistic representation of the binding event in a physiological environment, helping to validate the results from molecular docking. pensoft.net

Pharmacophore Modeling and Virtual Screening in the Discovery of Novel Benzoxazolone Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for benzoxazolone derivatives could include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query to screen large compound databases for molecules that match the pharmacophore, a process known as virtual screening. nih.gov This approach is highly effective for identifying novel compounds with the potential for similar biological activity. nih.govmgms-ds.de The development of a pharmacophore model based on known active benzoxazolones could lead to the discovery of new scaffolds that retain the desired activity profile of this compound, potentially with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a set of benzoxazolone derivatives, it's possible to predict the activity of new, unsynthesized compounds like this compound. The descriptors used in QSAR models can be physicochemical, electronic, or topological. nih.gov

In conjunction with QSAR, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. researchgate.net In silico tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govscispace.com These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities early in the development process. leafletpub.com

Table 2: Predicted ADMET Properties for Benzoxazolone Scaffolds

| Property | Predicted Outcome | Importance |

| Absorption | ||

| Human Intestinal Absorption | Good/Poor | Predicts oral bioavailability. |

| Caco-2 Permeability | High/Low | In vitro model for intestinal absorption. |

| Distribution | ||

| Plasma Protein Binding | High/Low | Affects the free concentration of the drug. scispace.com |

| Blood-Brain Barrier Penetration | Yes/No | Crucial for CNS-acting drugs. |

| Metabolism | ||

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. scispace.com |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Indicates a potential route of elimination. |

| Toxicity | ||

| AMES Mutagenicity | Mutagenic/Non-mutagenic | Assesses the potential to cause DNA mutations. |

| Hepatotoxicity | Toxic/Non-toxic | Predicts the risk of liver damage. scispace.com |

Note: This table represents the types of predictions made by ADMET software. Actual values would require specific in silico analysis.

Emerging Research Directions and Future Perspectives for 5 Mesyl 6 Nitrobenzoxazol 2 3h One

Advancements in Asymmetric Synthesis and Enantioselective Production

The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While specific research on the asymmetric synthesis of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is not yet prevalent in the literature, the field of asymmetric catalysis offers a powerful toolkit for the enantioselective production of related benzoxazolone derivatives. rsc.orgresearchgate.net

Future research in this area could focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, has been successful in the enantioselective synthesis of various heterocyclic compounds. rsc.orgresearchgate.net For instance, chiral phosphoric acids have been employed in the enantioselective construction of benzofuran (B130515) and benzoxazine (B1645224) derivatives through cascade reactions. nih.gov Similar methodologies could be adapted for the asymmetric synthesis of this compound, potentially through the enantioselective cyclization of a prochiral precursor.

Enzyme-Catalyzed Reactions: Biocatalysis, utilizing enzymes, offers high enantioselectivity under mild reaction conditions. rsc.org Lipases and other hydrolases could be explored for the kinetic resolution of racemic mixtures of this compound or its intermediates.

Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary can direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. This auxiliary can then be removed in a subsequent step. This approach has been widely used in the synthesis of complex chiral molecules.

A summary of potential asymmetric synthesis strategies is presented in Table 1.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages |

| Chiral Metal Catalysis | Employs transition metal complexes with chiral ligands to catalyze enantioselective transformations. | High efficiency and turnover numbers. |

| Organocatalysis | Uses small, chiral organic molecules as catalysts. rsc.org | Metal-free, often milder reaction conditions. |

| Biocatalysis | Utilizes enzymes to catalyze stereoselective reactions. rsc.org | High enantioselectivity, environmentally friendly. |

| Chiral Auxiliaries | Temporarily incorporates a chiral molecule to direct stereochemistry. | Predictable stereochemical outcomes. |

Exploration of Novel Biological Targets and Therapeutic Indications

Benzoxazolone derivatives are known to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. nih.gov The specific substitution pattern of this compound, featuring electron-withdrawing mesyl and nitro groups, suggests it may have unique biological activities. nih.gov

Potential therapeutic areas for investigation include:

Anticancer Activity: Nitroaromatic compounds and benzoxazolone derivatives have demonstrated significant anticancer properties. nih.govmanipal.edu For example, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent inhibitor of glutathione (B108866) S-transferases (GSTs) and induces apoptosis in various tumor cell lines. nih.gov The nitro group in this compound could play a similar role in targeting cancer cells.

Anti-inflammatory and Analgesic Effects: Many benzoxazolone derivatives exhibit anti-inflammatory and analgesic properties. nih.gov Some have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX).

Antimicrobial Activity: The benzoxazolone scaffold is present in compounds with activity against a range of microbial pathogens.

Neuroprotective Effects: Certain benzoxazolone derivatives have shown potential as neuroprotective agents, with some acting as ligands for sigma-1 receptors, which are implicated in various neurological disorders. researchgate.net A 6-nitro-substituted benzothiazole (B30560) derivative has been shown to mitigate epileptic conditions in zebrafish models. manipal.edu

Table 2 summarizes potential biological targets for this compound based on the activities of related compounds.

Table 2: Potential Biological Targets and Therapeutic Indications

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |

| Oncology | Glutathione S-transferases (GSTs), Tyrosine kinases | Nitrobenzoxadiazole derivatives show potent anticancer activity. nih.gov |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase | Benzoxazolone derivatives are known for their anti-inflammatory properties. nih.gov |

| Infectious Diseases | Bacterial or fungal enzymes | The benzoxazolone scaffold is a common feature in antimicrobial agents. |

| Neurology | Sigma-1 receptors, Monoamine oxidase (MAO) | Substituted benzoxazolones have shown neuroprotective and anticonvulsant activity. researchgate.net |

Development of Integrated Experimental and Computational Drug Discovery Pipelines

The integration of computational methods with experimental research can significantly accelerate the drug discovery process. For a novel compound like this compound, an integrated pipeline would be highly beneficial.

In Silico Screening and Molecular Docking: Computational tools can be used to predict the binding affinity of this compound to a wide range of biological targets. nih.govnih.gov Molecular docking studies can provide insights into the potential binding modes and interactions with the active sites of proteins, helping to prioritize experimental testing. nih.govunimi.it

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This early assessment of drug-likeness can help to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is obtained, QSAR models can be developed to correlate the chemical structure of a series of related compounds with their biological activity. These models can then be used to design new derivatives with enhanced potency and selectivity.

An example of an integrated drug discovery pipeline is outlined in Figure 1.

Figure 1: Integrated Experimental and Computational Drug Discovery Pipeline

Sustainable and Economical Synthetic Strategies for Scalable Production

The development of sustainable and cost-effective synthetic methods is crucial for the practical application of any new chemical entity. While specific scalable syntheses for this compound have not been reported, several green chemistry approaches are applicable to the synthesis of benzoxazolone derivatives. researchgate.net

Future research in this area should explore:

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates, such as nitration reactions. nih.gov

Catalytic Reductive Carbonylation: This method provides an efficient route to nitrogen heterocycles from nitro compounds, using carbon monoxide surrogates to avoid the handling of highly toxic CO gas. nih.gov

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, can reduce waste and energy consumption in chemical synthesis. mdpi.com

Three-Component Ring Transformations: These reactions can efficiently construct complex heterocyclic systems from simple starting materials in a single step, improving atom economy.

Table 3 compares conventional and sustainable synthetic approaches for the production of related heterocyclic compounds.

Table 3: Comparison of Synthetic Strategies

| Approach | Conventional Method | Sustainable Alternative |

| Solvent Use | Often requires large volumes of volatile organic solvents. | Solvent-free (mechanochemistry) or use of greener solvents (e.g., water, ionic liquids). researchgate.netmdpi.com |

| Energy Consumption | Typically relies on prolonged heating. | Microwave-assisted or ultrasound-mediated synthesis can reduce reaction times and energy input. |

| Reagent Stoichiometry | May use stoichiometric amounts of hazardous reagents. | Catalytic methods reduce waste by using small amounts of a recyclable catalyst. nih.gov |

| Process Scalability | Batch processes can be challenging to scale up safely. | Flow chemistry allows for safer and more controlled scalable production. nih.gov |

Translational Research Opportunities and Pre-Clinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, the path to pre-clinical development will involve a series of systematic studies to evaluate its therapeutic potential and safety.

Key steps in the pre-clinical development of this compound would include:

Lead Optimization: Based on initial biological data, medicinal chemistry efforts would focus on synthesizing and testing a series of analogs to improve potency, selectivity, and pharmacokinetic properties.

In Vitro and In Vivo Pharmacology: Comprehensive pharmacological profiling in relevant cellular and animal models of disease is necessary to establish a clear mechanism of action and demonstrate efficacy.

Pharmacokinetics and Toxicology: Detailed studies are required to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Rigorous toxicology studies are also essential to identify any potential adverse effects.

The successful completion of these pre-clinical studies would be a prerequisite for advancing this compound or its optimized derivatives into clinical trials. The journey from a promising lead compound to a clinically approved drug is long and challenging, but the unique structural features of this compound make it an intriguing candidate for further investigation.

Q & A

Q. What are the key physicochemical properties and regulatory identifiers of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one?

The compound has a molecular formula of C₈H₆N₂O₅S, a CAS registry number of 13920-98-4, and an EC number of 237-688-8. Regulatory listings under ECHA’s REACH framework confirm its registration status as of 2018 . Its molecular weight is 242.21 g/mol (calculated from molecular formula). Stability data suggest sensitivity to moisture and light, requiring storage in inert, dry conditions .

Q. What synthetic methodologies are reported for this compound?

Synthesis typically involves multi-step routes, such as:

- Step 1 : Nitration of a benzoxazolone precursor using mixed acids (e.g., HNO₃/H₂SO₄) to introduce the nitro group.

- Step 2 : Mesylation (sulfonation) at the 5-position using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 3 : Purification via recrystallization from ethanol or column chromatography . Yield optimization often requires controlled temperature (0–5°C during nitration) and stoichiometric monitoring by TLC (toluene:ethyl acetate, 7:3) .

Q. How is this compound characterized analytically?

Key techniques include:

- 1H/13C NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), while the mesyl group shows a singlet at δ 3.1–3.3 ppm. Carbon signals for the oxazolone ring are observed at δ 160–165 ppm .

- IR Spectroscopy : Stretching vibrations for the nitro group (1520–1350 cm⁻¹) and sulfonyl S=O (1160–1120 cm⁻¹) .

- X-ray Crystallography : Confirms planarity of the benzoxazolone core and dihedral angles between substituents (e.g., nitro and mesyl groups) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro vs. methoxy groups) affect the compound’s reactivity in nucleophilic substitution reactions?

The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the 6-position. Comparative studies with analogs (e.g., 5-mesylbenzoxazol-2(3H)-one) show that nitro substitution increases susceptibility to nucleophilic attack by amines or thiols by ~30% (kinetic studies in DMF at 60°C) . Computational DFT analyses reveal reduced LUMO energy (-2.1 eV vs. -1.6 eV for methoxy-substituted analogs), corroborating enhanced reactivity .

Q. What strategies mitigate conflicting data in stability studies under oxidative conditions?

Discrepancies in oxidative degradation pathways (e.g., nitro group reduction vs. sulfone formation) arise from solvent polarity. In acetonitrile, oxidation with H₂O₂ primarily yields sulfone derivatives, while in aqueous NaOH, nitro reduction dominates. Controlled experiments with radical scavengers (e.g., TEMPO) confirm radical-mediated pathways in non-polar solvents .

Q. How does the compound interact with biological targets such as kinase enzymes?

Molecular docking studies suggest the mesyl and nitro groups form hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase: binding affinity ΔG = -9.2 kcal/mol). Competitive inhibition assays (IC₅₀ = 2.3 µM) validate its potential as a kinase inhibitor lead. SAR comparisons with halogenated analogs indicate nitro > chloro > methyl in potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the oxazolone ring’s 3H position occurs above 80°C. Mitigation strategies include:

- Low-temperature mesylation (<10°C).

- Chiral auxiliaries (e.g., (R)-BINOL) to stabilize intermediates.

- Continuous-flow reactors for precise temperature control, achieving >98% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.